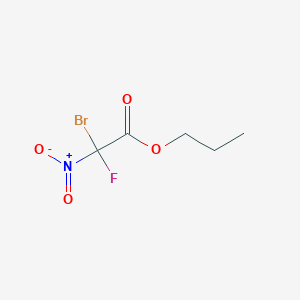
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and an epoxide ring spanning the 1st and 4th positions of the naphthalene core. The molecular formula of this compound is C10H7ClO, and it has a molecular weight of approximately 178.62 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dihydro-1,4-epoxynaphthalene typically involves the chlorination of 1,4-dihydro-1,4-epoxynaphthalene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6th position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom. The reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of 6-chloro-1,4-naphthoquinone or other oxidized derivatives.
Reduction: Formation of 6-chloro-1,4-dihydroxy-1,4-dihydronaphthalene.
Substitution: Formation of 6-substituted-1,4-dihydro-1,4-epoxynaphthalene derivatives.
Applications De Recherche Scientifique
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various naphthalene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets and pathways within biological systems. The epoxide ring can undergo nucleophilic attack by biological nucleophiles such as proteins and DNA, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The chlorine atom may also contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
6-Chloro-1,4-dihydro-1,4-epoxynaphthalene can be compared with other similar compounds, such as:
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Bromo-1,4-dihydro-1,4-epoxynaphthalene: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
6-Fluoro-1,4-dihydro-1,4-epoxynaphthalene: Contains a fluorine atom, which can significantly impact its chemical and biological properties due to the high electronegativity of fluorine.
Propriétés
Numéro CAS |
117573-47-4 |
|---|---|
Formule moléculaire |
C10H7ClO |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
4-chloro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C10H7ClO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H |
Clé InChI |
BFYZAMXMLNQMAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3=C(C1O2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
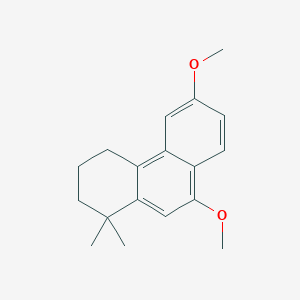
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
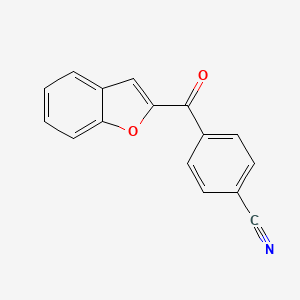
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
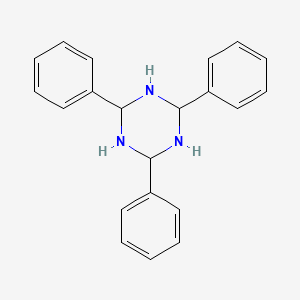
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)

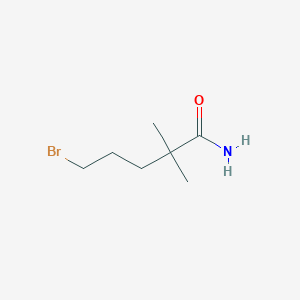

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
